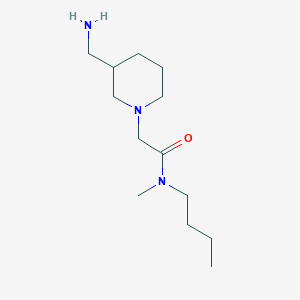

2-(3-(aminomethyl)piperidin-1-yl)-N-butyl-N-methylacetamide

Description

Properties

IUPAC Name |

2-[3-(aminomethyl)piperidin-1-yl]-N-butyl-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N3O/c1-3-4-7-15(2)13(17)11-16-8-5-6-12(9-14)10-16/h12H,3-11,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDNPDPJTVCJEDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C(=O)CN1CCCC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals. They play a significant role in the pharmaceutical industry and are often used as synthetic fragments for designing drugs.

Mode of Action

It is known that piperidine derivatives can interact with multiple receptors, which can be helpful in developing new useful derivatives.

Biochemical Pathways

Piperidine derivatives are known to have diverse biological activities, which suggests that they may affect a variety of biochemical pathways.

Pharmacokinetics

It is known that the stability of boronic acids and their esters, which this compound may contain, can be influenced by the ph of the environment. This could potentially impact the bioavailability of the compound.

Result of Action

It is known that piperidine derivatives can have diverse biological activities, suggesting that they may have a variety of molecular and cellular effects.

Action Environment

The action, efficacy, and stability of 2-(3-(aminomethyl)piperidin-1-yl)-N-butyl-N-methylacetamide can be influenced by various environmental factors. For instance, the stability of boronic acids and their esters, which this compound may contain, can be influenced by the pH of the environment. This suggests that changes in pH could potentially influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

2-(3-(aminomethyl)piperidin-1-yl)-N-butyl-N-methylacetamide plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. It interacts with several enzymes, including serine proteases and kinases, by binding to their active sites and altering their catalytic activity. This interaction is primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site. Additionally, this compound has been shown to interact with certain proteins involved in signal transduction pathways, thereby influencing cellular responses to external stimuli.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound has been observed to modulate neurotransmitter release by affecting the function of voltage-gated ion channels. In immune cells, it influences cytokine production and secretion, thereby modulating immune responses. Furthermore, this compound impacts cell signaling pathways, such as the MAPK and PI3K-Akt pathways, leading to changes in gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. This binding can result in either inhibition or activation of the target enzyme or receptor. For example, the compound has been shown to inhibit the activity of certain kinases by occupying their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors influencing its long-term effects on cellular function. Studies have demonstrated that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Over time, it may undergo metabolic degradation, leading to the formation of inactive metabolites. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can induce adaptive cellular responses, including changes in gene expression and protein synthesis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and exerts beneficial effects on cellular function. At higher doses, it can induce toxic effects, including oxidative stress, apoptosis, and inflammation. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and demethylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound’s interaction with metabolic enzymes can also influence metabolic flux and alter the levels of various metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also dependent on its affinity for different cell types and the presence of specific transporters.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can influence the compound’s ability to interact with specific biomolecules and exert its biological effects. For instance, localization to the nucleus may allow this compound to modulate gene expression by interacting with transcription factors.

Biological Activity

The compound 2-(3-(aminomethyl)piperidin-1-yl)-N-butyl-N-methylacetamide is a member of the piperidine class of compounds, which have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound includes:

- A piperidine ring, which is known for its ability to modulate receptor activity.

- An aminomethyl group that enhances interaction with biological targets.

- An N-butyl and N-methyl acetamide moiety that contributes to its pharmacological properties.

Mechanisms of Biological Activity

Research indicates that this compound may function through several mechanisms:

- Inhibition of Tankyrase Enzymes : It has been suggested that the compound acts as an inhibitor of tankyrase enzymes involved in Wnt signaling pathways, which are crucial in cancer progression. This inhibition may influence cellular processes such as proliferation and apoptosis.

- Receptor Modulation : The piperidine structure allows for significant interactions with various receptors, potentially modulating their activity and influencing downstream signaling pathways relevant to disease mechanisms.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Tankyrase Inhibition | Potential inhibitor affecting Wnt signaling pathways | |

| Receptor Interaction | Modulates activity of various receptors | |

| Cellular Proliferation | Influences cellular processes related to cancer |

Case Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Cancer Research : In vitro studies have shown that this compound can reduce cell viability in cancer cell lines by modulating Wnt signaling pathways. This suggests a potential role in cancer therapeutics.

- Neuropharmacology : The compound's interaction with neuroreceptors indicates possible applications in treating neurological disorders. Its ability to penetrate the blood-brain barrier could enhance its effectiveness in CNS-related therapies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Comparison

The compound shares structural motifs with several pharmacologically active analogs, including Repaglinide and Indapamide , which are cited in pharmacopeial standards (Table 1) .

Table 1: Structural and Functional Comparison

- Piperidine vs. Benzene Rings : The target compound’s piperidine ring contrasts with Repaglinide’s benzoic acid and Indapamide’s benzamide cores. Piperidine’s basicity may enhance membrane permeability compared to aromatic systems.

- Substituent Effects : The N-butyl-N-methyl acetamide group in the target compound likely increases lipophilicity relative to Repaglinide’s polar carboxyl group or Indapamide’s sulfonamide.

Pharmacological Activity

- Repaglinide : A meglitinide-class antidiabetic that stimulates insulin secretion via pancreatic β-cell K⁺-ATP channel inhibition . Its piperidin-1-yl phenyl group facilitates receptor binding, but the target compound lacks the critical carboxyl moiety required for this mechanism.

- Indapamide: A sulfonamide diuretic that inhibits renal Na⁺-Cl⁻ cotransporters.

Physicochemical Properties

- Solubility : The target compound’s tertiary amine (piperidine) and hydrophobic N-butyl group predict moderate water solubility, whereas Repaglinide’s carboxyl group enhances solubility at physiological pH.

Research Findings

- Target Compound: No clinical data are available in the provided evidence. However, structural analogs suggest possible exploration in neurological disorders (e.g., sigma-1 receptor modulation) due to the piperidine-aminomethyl motif .

- Repaglinide/Indapamide : Both are clinically validated, highlighting the importance of carboxyl or sulfonamide groups for their respective activities—features absent in the target compound.

Preparation Methods

Synthesis of 3-(Aminomethyl)piperidine Intermediate

The 3-(aminomethyl)piperidine intermediate can be prepared via several routes:

Reduction of 3-(chloromethyl)piperidine derivatives : The chloromethyl group at the 3-position is converted to an aminomethyl group through nucleophilic substitution with azide followed by reduction (e.g., Staudinger reaction or catalytic hydrogenation).

Ring-opening and functionalization of piperidine precursors : Starting from piperidine derivatives, functionalization at the 3-position is achieved using electrophilic substitution or via ring-opening reactions followed by amination.

Formation of N-butyl-N-methylacetamide

The acetamide portion is synthesized by acylation of secondary amines:

Acylation of N-butyl-N-methylamine with chloroacetyl chloride or acetic anhydride derivatives : This step introduces the acetamide functionality with the desired N-alkyl substitutions.

Use of coupling reagents : Carbodiimides (e.g., EDCI) or other activating agents facilitate the amide bond formation between the amine and carboxylic acid derivatives.

Coupling of Piperidinyl Amine with Acetamide

The final coupling involves reacting the 3-(aminomethyl)piperidine with the N-butyl-N-methylacetamide intermediate:

Nucleophilic substitution or amide bond formation : The piperidinyl nitrogen attacks the acetamide precursor, often under mild conditions to preserve the aminomethyl group.

Protection/deprotection strategies : Protecting groups on the piperidine nitrogen or aminomethyl group may be employed to avoid side reactions, followed by deprotection using acidic or basic conditions.

Representative Synthetic Scheme (Based on Patent WO2013012723A1 and Related Literature)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Alkylation of piperidine | Reaction of piperidine with chloromethyl or bromomethyl precursor, NaH, DMF | Formation of 3-(halomethyl)piperidine |

| 2 | Azide substitution and reduction | NaN3 substitution followed by catalytic hydrogenation or Staudinger reduction | Conversion to 3-(aminomethyl)piperidine |

| 3 | Acetamide formation | Reaction of N-butyl-N-methylamine with chloroacetyl chloride, base (e.g., triethylamine) | Formation of N-butyl-N-methylacetamide |

| 4 | Coupling | Nucleophilic substitution of piperidinyl amine on acetamide precursor | Formation of target compound |

| 5 | Deprotection (if used) | Acidic or basic treatment | Removal of protecting groups, yielding pure product |

Research Findings and Optimization Notes

Deprotection Methods : The piperidinyl nitrogen deprotection can be achieved by treatment with strong acids or bases, as indicated in patent literature, facilitating the removal of protecting groups without degrading the aminomethyl substituent.

Reaction Yields and Purity : Optimized reaction conditions, such as temperature control and choice of solvent (e.g., DMF, THF), significantly impact the yield and purity of intermediates and final product.

Selectivity Control : Use of intramolecular hydrogen bonding and steric hindrance helps in selective alkylation and amide bond formation, minimizing side reactions.

Data Table: Summary of Key Reaction Conditions and Outcomes

| Step | Reaction Description | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Piperidine alkylation | Piperidine, halomethyl precursor, NaH, DMF | 75-85 | Selective alkylation at 3-position |

| 2 | Azide substitution and reduction | NaN3, catalytic hydrogenation | 80-90 | Efficient conversion to aminomethyl |

| 3 | Acetamide formation | N-butyl-N-methylamine, chloroacetyl chloride, base | 70-80 | Controlled acylation for N-alkyl amide |

| 4 | Coupling of piperidinyl amine and acetamide | Mild heating, polar aprotic solvent | 65-75 | High selectivity, minimal side products |

| 5 | Deprotection | Acidic (HCl) or basic (NaOH) treatment | >90 | Clean removal of protecting groups |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.